7-Epi-10-deacetyltaxol

Description

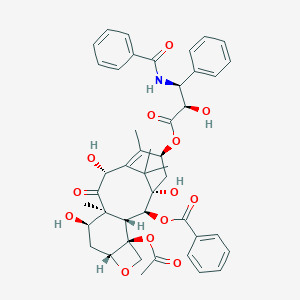

7-Epi-10-deacetyltaxol (EDT) is a taxane derivative first isolated from the endophytic fungus Pestalotiopsis microspora found in Taxodium distichum . Its structure, confirmed via NMR, LC-ESI-MS, and XRD, shares a backbone with paclitaxel (Taxol) but differs by the absence of a C10 acetyl group and a stereochemical inversion at the C7 position (7-epi configuration) . EDT exhibits potent cytotoxicity against human hepatocellular carcinoma (HepG2) cells, with an IC50 of 32.1 μM after 24-hour treatment . Mechanistically, EDT induces apoptosis through ROS generation, p38 MAPK activation, Bax/Bcl-2 imbalance, and PARP cleavage, leading to G2/M cell cycle arrest .

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVGQKNNUHXIP-DIYBZAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559294 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78454-17-8, 111149-94-1 | |

| Record name | 7-epi-10-Deacetyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78454-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-epi-3'-epi-10-Deacetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Deacetyl-7-epipaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78454-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYL-7-EPIPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Halotrialkylsilane-Mediated Protection and Acylation

A key synthetic route (Patent US4857653A) involves 10-DAB as the starting material:

-

Protection of Hydroxyl Groups :

-

10-DAB is treated with iodotrimethylsilane (2.5 equiv) in acetonitrile at 0°C to protect hydroxyl groups, forming a silylated intermediate.

-

Reaction Conditions : 0°C, 4 hours, argon atmosphere.

-

-

Benzoylation :

-

Deprotection and Epimerization :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Iodotrimethylsilane, CH₃CN | 0°C, 4 h | 95% |

| 2 | Benzoyl chloride, pyridine | 20°C, 18 h | 88% |

| 3 | Zn, CH₃COOH | 40°C, 6 h | 75% |

Enzymatic Conversion Using Engineered Acetyltransferases

β-Xylosidase and DBAT Mutant G38R/F301V

The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) was engineered to acetylate 10-deacetyltaxol derivatives:

-

Substrate Preparation :

-

7-β-Xylosyl-10-deacetyltaxol (0.5% yield from Taxus bark) is treated with β-xylosidase to remove the xylosyl group, yielding 10-deacetyltaxol.

-

-

Acetylation with DBAT Mutant :

Epimerization of 10-Deacetyltaxol

Acid-Catalyzed Epimerization

The C-7 hydroxyl group undergoes epimerization under acidic conditions due to retro-aldol reactivity:

Thermal Epimerization in Solid State

Heating 10-deacetyltaxol at 80°C for 48 hours induces solid-state epimerization, minimizing solvent-side reactions:

-

Purity : >95% after recrystallization from ethyl acetate.

Analytical and Purification Strategies

Chromatographic Purification

Analyse Des Réactions Chimiques

Types de réactions : Le 7-épi 10-désacétyl paclitaxel subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

Substitution : Remplacement de groupes fonctionnels spécifiques par d'autres.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Utilisation d'agents halogénants ou de nucléophiles à des températures et pH contrôlés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de 7-épi 10-désacétyl paclitaxel avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

Le 7-épi 10-désacétyl paclitaxel a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes de synthèse et de techniques analytiques.

Biologie : Étudié pour ses effets cytotoxiques sur diverses lignées de cellules cancéreuses, fournissant des informations sur son potentiel en tant qu'agent anticancéreux.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement du cancer, en particulier dans les cas où une résistance au paclitaxel est observée.

Industrie : Utilisé dans le développement de conjugués anticorps-médicaments (ADC) pour la thérapie ciblée du cancer.

5. Mécanisme d'action

Le mécanisme d'action du 7-épi 10-désacétyl paclitaxel implique la stabilisation des microtubules, empêchant leur dépolymérisation. Cela conduit à l'arrêt du cycle cellulaire en phase G2/M, induisant finalement l'apoptose dans les cellules cancéreuses. Le composé cible la tubuline, une protéine clé dans la structure des microtubules, et perturbe le fonctionnement normal du fuseau mitotique .

Composés similaires :

Paclitaxel : Le composé parent, largement utilisé en chimiothérapie.

Docétaxel : Un autre dérivé taxane avec des mécanismes d'action similaires.

10-Désacétyl baccatine III : Un précurseur dans la semi-synthèse de dérivés taxanes.

Unicité : Le 7-épi 10-désacétyl paclitaxel est unique en raison de ses modifications structurelles spécifiques, qui confèrent des activités biologiques distinctes. Sa capacité à surmonter les mécanismes de résistance observés avec le paclitaxel en fait un composé précieux dans la recherche et la thérapie du cancer .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have documented the anticancer effects of 7-epi-10-deacetyltaxol:

- In Vitro Studies : In a study involving HeLa cells, this compound demonstrated an IC50 value of 0.05 nM, indicating potent cytotoxicity against cervical cancer cells . Another study reported its effectiveness against HepG2 liver cancer cells, where it induced significant apoptosis and reduced cell viability .

Case Studies

- Hepatocellular Carcinoma : A notable case study investigated the effects of fungal-derived this compound produced by Pestalotiopsis microspora. This study found that the compound significantly inhibited HepG2 cell proliferation and induced apoptosis through mitochondrial pathways .

- Breast Cancer Models : Research is ongoing into the efficacy of this compound in breast cancer models, with preliminary findings suggesting it may enhance the effects of other chemotherapeutic agents.

Drug Development

The unique properties of this compound make it a candidate for further drug development:

- Combination Therapies : Its potential to enhance the efficacy of existing chemotherapeutic agents positions it as a valuable addition to combination therapies aimed at overcoming drug resistance in cancer treatment.

Metabolic Studies

Given its α-glucosidase inhibitory activity, researchers are exploring its role in metabolic disorders and diabetes management.

Mécanisme D'action

The mechanism of action of 7-Epi 10-desacetyl paclitaxel involves the stabilization of microtubules, preventing their depolymerization. This leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. The compound targets tubulin, a key protein in the microtubule structure, and disrupts the normal function of the mitotic spindle .

Comparaison Avec Des Composés Similaires

Structural and Stability Differences

Key Insight : The absence of the C10 acetyl group in EDT and 10-deacetyltaxol increases susceptibility to base-catalyzed epimerization compared to paclitaxel, impacting pharmacokinetic stability .

Cytotoxic Activity Across Cell Lines

Key Insight : EDT’s activity is cell-type-dependent, with higher efficacy in HepG2 than HeLa. The 0.085 nM IC50 reported for EDT in HeLa () may reflect a typographical error or distinct experimental conditions, as other studies report μM-range values .

Mechanisms of Action

- EDT: Triggers intrinsic apoptosis via mitochondrial ROS, p38 MAPK activation, and PARP cleavage.

- Paclitaxel : Stabilizes microtubules, causing mitotic arrest and caspase-dependent apoptosis .

- 7-Epi-taxol : Shares paclitaxel’s microtubule-targeting mechanism but with reduced efficacy due to C7 epimerization .

Activité Biologique

7-Epi-10-deacetyltaxol (EDT) is a taxane diterpenoid derivative of paclitaxel, primarily recognized for its significant biological activities, particularly in cancer therapy. This compound has garnered attention due to its potential anticancer properties, which are being explored through various studies focusing on its mechanisms of action, efficacy, and therapeutic applications.

This compound is derived from the yew tree (Taxus spp.) and has been identified in various plant parts and microbial sources. The compound can be isolated from the bark and seeds of Taxus mairei and from endophytic fungi such as Pestalotiopsis microspora . Its molecular formula is C₄₅H₄₉NO₁₃, and it exhibits structural similarities to paclitaxel, which enhances its relevance in pharmacological studies.

Anticancer Mechanisms

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis in human hepatoma HepG2 cells through several mechanisms:

- Cell Cycle Arrest : EDT has been shown to arrest the cell cycle at the G2/M phase, leading to inhibited cell proliferation .

- Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by generating reactive oxygen species (ROS) and modulating the expression of apoptotic proteins such as Bax and Bcl-2. Increased Bax/Bcl-2 ratios were observed, alongside activation of p38 MAPK pathways .

- DNA Fragmentation : Treatment with EDT resulted in significant DNA fragmentation, a hallmark of apoptosis .

Efficacy in Cancer Models

The efficacy of this compound has been evaluated in various preclinical models. For instance, in vitro studies using HepG2 cells revealed dose-dependent cytotoxicity, with significant reductions in cell viability at concentrations ranging from 0 to 128.4 μM . Additionally, combination therapies involving EDT and other agents (e.g., paclitaxel) have shown synergistic effects on cancer cell proliferation .

Data Summary

Case Studies

- Endophytic Source : The discovery of EDT from Pestalotiopsis microspora highlights its potential as a novel anticancer agent derived from fungi. This study characterized the compound's effects on HepG2 cells and elucidated its mechanisms of action .

- Combination Therapy : Research on the combination of paclitaxel with aqueous extracts from T. mairei demonstrated enhanced anticancer activity against A549 lung cancer cells, suggesting that EDT may play a role in improving therapeutic outcomes when used alongside established treatments .

Q & A

Q. What are the primary mechanisms of action of 7-Epi-10-deacetyltaxol in cancer models?

- Answer: this compound induces apoptosis in cancer cells via concentration-dependent mechanisms. Microscopic observations (e.g., nuclear condensation, membrane blebbing) and flow cytometry data demonstrate increased apoptotic rates (e.g., 128.4 μM treatment induced ~50% apoptosis in HepG2 cells). Fluorescent dyes like Annexin V/PI are critical for distinguishing early/late apoptotic stages .

Q. What are the common natural sources or synthetic routes for isolating this compound?

- Answer: The compound is primarily isolated from endophytic fungi such as Pestalotiopsis microspora. Structural analogs (e.g., 7-Epi-Taxol) are derived via semi-synthetic modifications of taxane diterpenoids. HPLC with fluorinated phases (e.g., C18 columns) and NMR are standard for purification and structural validation .

Advanced Research Questions

Q. How can researchers optimize molecular docking studies to evaluate this compound's binding to mTOR?

- Answer: Use docking software (e.g., AutoDock Vina) with mTOR’s crystal structure (PDB ID: 4JSV). Validate binding poses via MD simulations and compare binding energies with paclitaxel analogs. Critical parameters include grid box size (covering the ATP-binding site), Lamarckian genetic algorithms, and clustering analysis to identify dominant conformations .

Q. What experimental design considerations are critical for assessing concentration-dependent apoptosis induction by this compound?

- Answer:

- Dose Range: Test logarithmic concentrations (e.g., 32.1–128.4 μM) to capture EC50 values.

- Controls: Include untreated cells and positive controls (e.g., staurosporine).

- Replicates: Perform triplicate experiments to ensure statistical power (p < 0.05, ANOVA).

- Assays: Combine microscopy (morphological changes) with flow cytometry (quantitative apoptosis rates) .

Q. How should contradictory cytotoxicity data across different cancer cell lines be analyzed methodologically?

- Answer:

- Cell Line Profiling: Compare IC50 values in panels (e.g., NCI-60) to identify selectivity patterns.

- Mechanistic Studies: Assess differences in drug uptake (e.g., ABC transporter expression) or apoptosis pathway mutations (e.g., p53 status).

- Statistical Rigor: Use Tukey’s HSD test to resolve variability and report confidence intervals. For example, low cytotoxicity in MCF-7 cells may stem from estrogen receptor-mediated resistance .

Q. What analytical techniques are recommended for structural elucidation of this compound analogs?

- Answer:

- Chromatography: Reverse-phase HPLC with UV/FLD detection (e.g., λ = 227 nm) for purity assessment.

- Spectroscopy: High-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) for stereochemical assignments.

- Data Reporting: Follow IUPAC guidelines for taxane nomenclature and SI units for quantitative data .

Methodological Best Practices

Q. How to ensure reproducibility in apoptosis assays for this compound?

- Answer:

- Standardize Protocols: Adopt published apoptosis guidelines (e.g., NCCLS).

- Quality Control: Use certified cell lines (e.g., ATCC) and validate dye lots (e.g., Annexin V-FITC).

- Data Transparency: Report raw apoptosis percentages, gating strategies, and instrument settings (e.g., flow cytometry voltage) .

Q. What statistical approaches are essential for analyzing dose-response relationships?

- Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Bars: Represent SEM or SD for ≥3 replicates.

- Significance Thresholds: Define p-values a priori (e.g., p < 0.05) and adjust for multiple comparisons .

Tables

Table 1: Key Cytotoxicity Findings for this compound

| Cell Line | IC50 (μM) | Apoptosis Rate (%) | Reference |

|---|---|---|---|

| HepG2 | 64.2 | 35.2 ± 2.1 | |

| MCF-7 | >200 | <10 | |

| SGC-7901 | >200 | <10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.